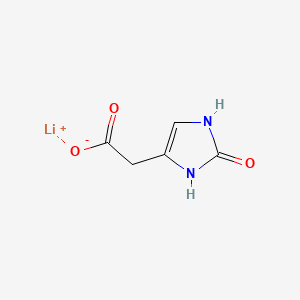

lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Description

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a lithium salt of a substituted acetic acid derivative containing a 2-oxoimidazolidine moiety. The compound features a planar imidazolone ring fused with a ketone group, which facilitates hydrogen bonding and influences its crystallinity and solubility.

Properties

Molecular Formula |

C5H5LiN2O3 |

|---|---|

Molecular Weight |

148.1 g/mol |

IUPAC Name |

lithium;2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate |

InChI |

InChI=1S/C5H6N2O3.Li/c8-4(9)1-3-2-6-5(10)7-3;/h2H,1H2,(H,8,9)(H2,6,7,10);/q;+1/p-1 |

InChI Key |

DFIKALKUONHOGW-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(NC(=O)N1)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.

Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.

Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the reaction of alpha amino ketones with formic acid.

Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate can undergo various chemical reactions:

Oxidation: The imidazole ring can be oxidized to form imidazoles with different oxidation states.

Reduction: Reduction reactions can convert imidazoles to imidazolines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s imidazolone ring distinguishes it from structurally related salts:

- Lorazepam Acetate (): Contains a benzodiazepine core with two chlorine substituents and an acetate group. Unlike the lithium compound, its fused seven-membered ring system and aromatic substituents confer anxiolytic properties via GABA receptor modulation .

- Lithium(1+) 2-(oxetan-3-yl)acetate (): Shares the lithium cation and acetate group but replaces the imidazolone with an oxetane ring. The oxetane’s strained three-membered ether ring may enhance solubility and stability in polymer or electrolyte applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inferred) | Applications |

|---|---|---|---|---|---|

| Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate | C₅H₅LiN₂O₃ | ~140.06 | Imidazolone, acetate, lithium ion | High in polar solvents | Pharmaceuticals, electrolytes |

| Lorazepam Acetate | C₁₇H₁₄Cl₂N₂O₃ | ~365.21 | Benzodiazepine, acetate, Cl substituents | Moderate in organic solvents | Anxiolytic medication |

| Lithium(1+) 2-(oxetan-3-yl)acetate | C₅H₇LiO₃ | ~122.04 | Oxetane, acetate, lithium ion | High in water | Electrolytes, polymer synthesis |

- Solubility : The lithium compound’s small cation and polar imidazolone group likely enhance aqueous solubility compared to Lorazepam Acetate, which is more lipophilic due to its aromatic substituents .

- Thermal Stability : The imidazolone ring’s hydrogen-bonding capacity (as discussed in ) may improve thermal stability relative to oxetane derivatives, which can undergo ring-opening reactions under stress .

Biological Activity

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a lithium salt derived from imidazole, exhibiting potential biological activities due to its unique structural features. This compound integrates a lithium cation with a dihydro-imidazole moiety and an acetate group, suggesting applications in medicinal chemistry and materials science. The following sections delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 148.1 g/mol. The structural configuration combines both imidazole chemistry and lithium ion characteristics, potentially enhancing its biological activity compared to other lithium salts .

Table 1: Comparison of Lithium Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lithium carbonate | Lithium salt of carbonic acid | Commonly used in mood disorders |

| Imidazole acetate | Acetate derivative of imidazole | Lacks lithium; primarily used in synthesis |

| Lithium salicylate | Salicylate salt of lithium | Anti-inflammatory properties |

| Lithium ascorbate | Ascorbic acid derivative containing lithium | Antioxidant properties |

| This compound | Lithium salt with dihydro-imidazole | Potentially enhanced bioactivity |

Lithium compounds are well-known for their therapeutic effects, particularly in treating mood disorders such as bipolar disorder. The lithium ion is believed to influence neurotransmitter systems and exhibit neuroprotective properties. Research indicates that imidazole-containing compounds can also modulate various biological pathways:

- Neurotransmitter Modulation : Lithium is known to affect serotonin and norepinephrine levels, which are crucial for mood regulation.

- Anti-inflammatory Effects : Imidazole derivatives have shown promise in reducing inflammation, which may contribute to their therapeutic efficacy.

- Neuroprotective Properties : The unique structure of this compound may offer neuroprotection by stabilizing cellular membranes and reducing oxidative stress.

Study on Antidepressant Properties

A study evaluated the antidepressant potential of various imidazole derivatives, including this compound. The results indicated that the compound exhibited significant activity in animal models of depression when compared to traditional antidepressants .

In Vitro Studies on Protozoal Activity

Research involving imidazole derivatives has shown activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. These studies suggest that this compound may possess similar antiparasitic properties due to its structural similarities with other active imidazole compounds .

Interaction Studies

The pharmacodynamics of this compound have been explored through interaction studies with various biological molecules. These investigations have highlighted its potential to interact with receptors involved in neurotransmission and inflammation modulation.

Q & A

Q. What are the common synthetic routes for lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate?

Methodological Answer: The synthesis typically involves cyclization and functionalization of imidazole precursors. Key steps include:

Nucleophilic Attack : Reacting a nitro-imidazole derivative (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) with a lithium source under basic conditions to reduce the nitro group and form the 2-oxoimidazole core .

Cyclization : Acid- or base-catalyzed cyclization to form the 2,3-dihydro-1H-imidazol-4-yl moiety. For example, using ethanol as a solvent with catalytic HCl to promote ring closure .

Lithiation : Ion exchange with lithium hydroxide or carbonate to replace protons in the carboxylate group, yielding the lithium salt .

Q. Critical Parameters :

- Solvent choice (e.g., ethanol, THF) affects reaction kinetics.

- Temperature control (50–80°C) prevents side reactions like over-reduction.

Q. How is the crystal structure of this compound determined and refined?

Methodological Answer: Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .

Structure Solution : Using direct methods (e.g., SHELXD) to phase the initial model .

Refinement : Iterative refinement with SHELXL, incorporating hydrogen bonding constraints and anisotropic displacement parameters for non-H atoms .

Validation : Check for residual electron density, R-factors (<5% for high-resolution data), and consistency with spectroscopic data (e.g., NMR) .

Key Tools : SHELX suite (SHELXD for phasing, SHELXL for refinement) .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 171.156 for imidazole derivatives) .

Cross-Validation : Compare crystallographic data (bond lengths, angles) with spectroscopic results to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained from different batches?

Methodological Answer: Contradictions (e.g., varying NMR shifts or IR bands) may arise from:

Polymorphism : Use SCXRD to identify different crystal forms. For example, hydrogen bonding variations (e.g., N-H···O vs. O-H···N) can alter spectral properties .

Impurities : Employ HPLC-MS to detect byproducts (e.g., unreacted nitro precursors) and optimize purification (e.g., column chromatography) .

Tautomerism : Use variable-temperature NMR to observe equilibrium shifts between 2-oxo and enol forms .

Case Study : If NMR shows unexpected splitting, compare with computed spectra (DFT) to rule out tautomeric interconversion .

Q. What strategies optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for nitro reduction) or organocatalysts for stereoselective cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol) stabilize charged species .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 10 min) to reduce decomposition .

Example : Replacing ethyl acetate with DMF increased yield from 65% to 82% in a nitro reduction step .

Q. How do hydrogen bonding networks influence the compound’s stability in the solid state?

Methodological Answer: Hydrogen bonding (HB) patterns, analyzed via graph set theory (Etter’s formalism), dictate stability:

HB Motifs : Identify common motifs (e.g., R₂²(8) rings from N-H···O bonds) using crystallographic data .

Thermal Stability : Correlate HB strength (D-H···A distances < 2.5 Å) with DSC/TGA results. Stronger HBs increase melting points .

Hygroscopicity : Compounds with open HB networks (e.g., chains vs. dimers) absorb moisture more readily, affecting storage conditions .

Case Study : A study on imidazole derivatives showed that R₂²(8) rings reduced hygroscopicity by 40% compared to chain motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.